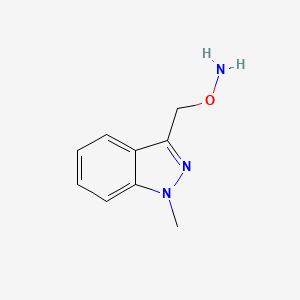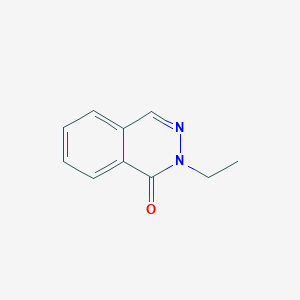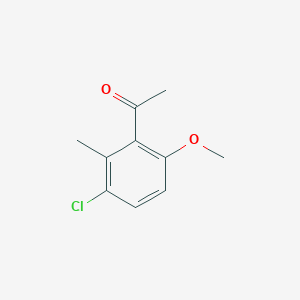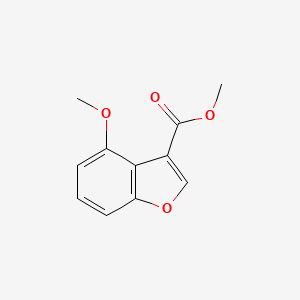![molecular formula C44H30N4 B11768816 2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B11768816.png)
2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di([1,1’-biphenyl]-4-yl)-6-(4’-(pyridin-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine is a complex organic compound characterized by its triazine core substituted with biphenyl and pyridinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di([1,1’-biphenyl]-4-yl)-6-(4’-(pyridin-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate biphenyl and pyridinyl precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Di([1,1’-biphenyl]-4-yl)-6-(4’-(pyridin-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl and pyridinyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized biphenyl derivatives, while substitution reactions can introduce new functional groups into the biphenyl or pyridinyl rings .
Aplicaciones Científicas De Investigación
2,4-Di([1,1’-biphenyl]-4-yl)-6-(4’-(pyridin-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mecanismo De Acción
The mechanism of action of 2,4-Di([1,1’-biphenyl]-4-yl)-6-(4’-(pyridin-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The biphenyl and pyridinyl groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and molecular functions .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di(pyridin-2-yl)-1,3,5-triazine: Similar triazine core but with pyridinyl groups instead of biphenyl.
2,4-Di(biphenyl)-1,3,5-triazine: Similar biphenyl substitution but lacks the pyridinyl group.
2,4-Di(pyridin-2-yl)-pyrimidine: A pyrimidine core with pyridinyl groups .
Uniqueness
2,4-Di([1,1’-biphenyl]-4-yl)-6-(4’-(pyridin-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine is unique due to its combination of biphenyl and pyridinyl groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and molecular research .
Propiedades
Fórmula molecular |
C44H30N4 |
|---|---|
Peso molecular |
614.7 g/mol |
Nombre IUPAC |
2,4-bis(4-phenylphenyl)-6-[4-(4-pyridin-2-ylphenyl)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C44H30N4/c1-3-9-31(10-4-1)33-16-24-38(25-17-33)42-46-43(39-26-18-34(19-27-39)32-11-5-2-6-12-32)48-44(47-42)40-28-20-36(21-29-40)35-14-22-37(23-15-35)41-13-7-8-30-45-41/h1-30H |
Clave InChI |
LFMXNLSGFAWGLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=N6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



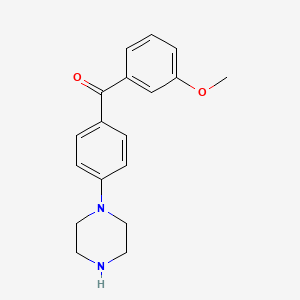
![Ethyl 7-bromo-4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11768742.png)
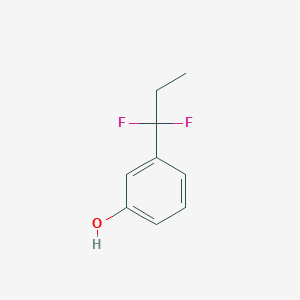

![6-Methoxypyrido[3,4-d]pyrimidine-2,4-diol](/img/structure/B11768763.png)
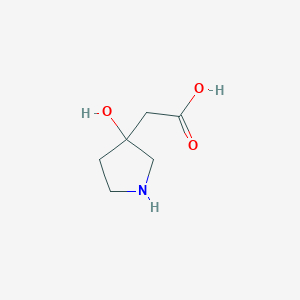

![4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one](/img/structure/B11768783.png)
